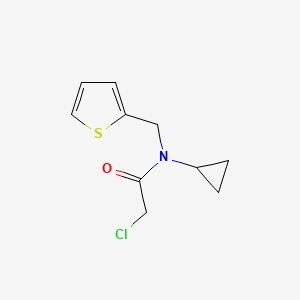

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide

描述

属性

IUPAC Name |

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZRWNKEBVWBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CS2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure Overview:

- Reagents: Cyclopropylamine, chloroacetyl chloride, a base (such as triethylamine or potassium carbonate), and an inert solvent like dichloromethane or tetrahydrofuran.

- Reaction Conditions: The acyl chloride is added dropwise to a stirred solution of cyclopropylamine and base at low temperature (0–5°C) to control reactivity and prevent over-acylation.

- Workup: After completion, the mixture is washed with water, dried over anhydrous magnesium sulfate, and the product is purified via column chromatography.

Reaction Scheme:

Cyclopropylamine + Chloroacetyl chloride → 2-chloro-N-cyclopropylacetamide

Notes:

- Maintaining a molar ratio of 1:1 or slight excess of acyl chloride favors N-acylation.

- Use of anhydrous conditions prevents hydrolysis of acyl chloride.

Subsequent introduction of the thiophen-2-ylmethyl group can be achieved via nucleophilic substitution reactions, typically involving halogenated intermediates.

Method:

- Preparation of Thiophen-2-ylmethyl halide: React thiophen-2-ylmethanol with thionyl chloride or phosphorus tribromide to generate the corresponding halide.

- Substitution: React the halide with the amide intermediate under basic conditions to attach the thiophen-2-ylmethyl moiety.

Reaction Conditions:

- Use of polar aprotic solvents like acetone or acetonitrile.

- Elevated temperatures (~50–80°C) to facilitate substitution.

One-Pot Multicomponent Synthesis

Recent advances suggest the feasibility of a one-pot synthesis combining acylation and substitution steps, reducing purification steps and improving yields.

General Approach:

- Mix cyclopropylamine, chloroacetyl chloride, and thiophen-2-ylmethyl halide in a suitable solvent.

- Add a base such as potassium carbonate.

- Heat under reflux to promote simultaneous acylation and substitution.

Advantages:

- Streamlined process.

- Reduced reaction time.

- Higher overall yield.

Optimization of Reaction Conditions

| Parameter | Recommended Range | Notes |

|---|---|---|

| Temperature | 0°C to 25°C | Controls side reactions during acylation |

| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Solvent polarity influences reaction rate and selectivity |

| Molar Ratio | 1:1 to 1.2 (amine:acyl chloride) | Ensures complete acylation |

| Reaction Time | 2–6 hours | Sufficient for completion without degradation |

Purification and Characterization

- Purification: Column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes).

- Characterization: Confirmed via IR (amide carbonyl stretch around 1650 cm$$^{-1}$$), NMR (distinct signals for amide NH, cyclopropyl protons, and aromatic thiophene), and mass spectrometry.

Research Findings and Data Tables

Recent studies have demonstrated the efficiency of acylation reactions in synthesizing similar compounds. For example, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide achieved yields of approximately 70-72% under optimized conditions, with IR and NMR confirming structure integrity. Although specific data for the target compound are limited, these protocols can be adapted with suitable modifications.

| Synthesis Step | Reagents | Solvent | Temperature | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Acylation of cyclopropylamine | Cyclopropylamine + Chloroacetyl chloride | Dichloromethane | 0–5°C | 70–75 | Formation of N-acyl product confirmed by IR/NMR |

| Attachment of thiophen-2-ylmethyl | Halogenated thiophene derivative | Acetonitrile | Reflux | 65–70 | Successful substitution verified by MS and NMR |

化学反应分析

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

科学研究应用

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

作用机制

The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

相似化合物的比较

Structural Analogues and Substituent Effects

The activity of chloroacetamides is highly dependent on substituents attached to the nitrogen atom and the aromatic/heterocyclic moieties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

Thiophene vs. Benzene Rings :

- The thiophen-2-ylmethyl group in the target compound introduces π-electron-rich sulfur into the structure, enhancing interactions with biological targets (e.g., enzymes or microbial membranes) compared to purely aromatic benzyl groups in alachlor or pretilachlor .

- Thiophene derivatives often exhibit improved metabolic stability over benzene analogues due to sulfur’s electronegativity and reduced susceptibility to oxidative degradation .

Cyclopropyl vs. In contrast, alachlor’s methoxymethyl group offers flexibility, facilitating binding to plant acetyl-CoA carboxylase .

Chlorine Substitution Patterns :

- The dichlorobenzyl group in 2-Chloro-N-(2,6-dichlorobenzyl)-N-cyclopropylacetamide enhances lipophilicity and pesticidal activity but may increase environmental persistence.

- The trichloroethyl group in ’s compound introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Physicochemical and Spectroscopic Properties

生物活性

2-Chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide class and is characterized by the presence of a chloro group, a cyclopropyl moiety, and a thiophene derivative, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes:

- Chloro group : Enhances electrophilicity, allowing for nucleophilic substitution reactions.

- Cyclopropyl moiety : Influences pharmacokinetic properties.

- Thiophene ring : Contributes to biological activity through its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various chloroacetamides, including this compound. The compound has shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Less effective compared to Gram-positive strains.

- Fungi : Moderate activity against Candida albicans.

The presence of halogenated substituents in the phenyl ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored through in vitro assays that measure its effect on cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been a significant focus, as this enzyme plays a crucial role in the inflammatory response. Preliminary results indicate that derivatives of this compound may exhibit selective inhibition of COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents significantly affect the biological activity of chloroacetamides. For instance, electron-releasing groups enhance anti-inflammatory activity, while lipophilicity is crucial for antimicrobial efficacy .

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Contains thiazole instead of thiophene | Anti-tubercular activity | Different heterocyclic ring |

| Adamantyl carboxamides | Incorporates adamantane moiety | Selective enzyme inhibitors | Highly hydrophobic structure |

| N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide | Nitro substitution on phenyl ring | Potential anti-inflammatory | Nitro group enhances reactivity |

Case Studies

- Antimicrobial Testing : A recent study screened various chloroacetamides against E. coli, S. aureus, and C. albicans. The findings highlighted that compounds with specific substituents showed enhanced effectiveness against Gram-positive bacteria due to their structural properties .

- Inhibition of COX Enzymes : Another research project investigated the anti-inflammatory effects of substituted acetamides, demonstrating significant COX-2 inhibition with IC50 values comparable to celecoxib. These findings suggest a promising therapeutic potential for inflammation-related conditions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or amide coupling. For example, chloroacetamide derivatives are often prepared by reacting chloroacetyl chloride with substituted amines. In analogous syntheses (e.g., ), 2-chloro-N-aryl/alkylacetamides are formed by reacting chloroacetyl chloride with cyclopropylamine and thiophen-2-ylmethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Key challenges include managing the reactivity of the cyclopropyl group and avoiding side reactions with the thiophene moiety .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹). The absence/presence of C–Cl stretches (~550–750 cm⁻¹) confirms chloroacetamide formation .

- NMR Spectroscopy :

- ¹H NMR : Signals for cyclopropyl protons (δ ~0.5–1.5 ppm), thiophene protons (δ ~6.5–7.5 ppm), and CH₂ groups adjacent to the amide (δ ~3.5–4.5 ppm).

- ¹³C NMR : Carbonyl carbon (C=O) at ~165–170 ppm, cyclopropyl carbons at ~5–15 ppm, and thiophene carbons at ~125–140 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent connectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and packing motifs. For example:

- Software : SHELX ( ) and WinGX ( ) refine crystallographic data.

- Key Observations :

- The cyclopropyl and thiophene groups introduce steric effects, influencing dihedral angles (e.g., thiophene ring twisted ~70–80° relative to the amide plane, as seen in analogous structures in ).

- Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice, forming R₂²(8) motifs ( ).

- Challenges : Crystallizing flexible molecules requires optimizing solvent systems (e.g., methanol/acetone mixtures, ) .

Q. What computational methods can predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For chloroacetamides, electron-withdrawing groups (Cl, thiophene) lower LUMO energy, enhancing electrophilicity.

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, critical for studying biological interactions.

- Tools : Gaussian, ORCA, or VASP software packages. Validation against experimental data (e.g., NMR chemical shifts) ensures accuracy .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and SCXRD to resolve ambiguities (e.g., distinguishing conformational isomers).

- Dynamic NMR : Detects restricted rotation in amides via variable-temperature studies, explaining split signals.

- Twinned Crystals : Use SHELXL ( ) to refine twinned data when crystallographic symmetry is ambiguous .

Q. What strategies mitigate degradation or instability during storage and handling?

- Methodological Answer :

- Storage : Protect from moisture and light (store at –20°C under argon, ).

- Stability Assays : Monitor decomposition via HPLC/LC-MS under varying conditions (pH, temperature).

- Derivatization : Stabilize reactive groups (e.g., converting free –NH to tert-butoxycarbonyl (Boc) derivatives) .

Potential Research Applications

Q. What biological or pharmacological targets could this compound interact with, based on its structural analogs?

- Methodological Answer :

- Target Prediction : Docking studies (AutoDock, Glide) identify potential binding to enzymes (e.g., kinases) or receptors. Thiophene and cyclopropyl groups may enhance lipophilicity, favoring CNS targets.

- In Vitro Assays : Test inhibitory activity against acetylcholinesterase (common target for acetamides, ) or bacterial enzymes.

- SAR Studies : Modify substituents (e.g., replacing Cl with CF₃) to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。